![molecular formula C22H20BrFN2O3 B2845204 (2Z)-6-bromo-2-[(2-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327184-31-5](/img/structure/B2845204.png)
(2Z)-6-bromo-2-[(2-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
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Overview
Description
The compound is a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring. It has multiple functional groups including a bromo group, a fluoro group, an imino group, and a carboxamide group. These functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by its various functional groups. The presence of the bromo and fluoro groups could potentially influence the compound’s electronic structure and polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the bromo and fluoro groups could potentially influence its solubility and stability .Scientific Research Applications
- F6609-7170 has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit cancer cell growth, particularly in breast, lung, and colon cancer models. The compound’s mechanism of action involves interfering with cell cycle progression and inducing apoptosis (programmed cell death) in cancer cells .
- Inflammation plays a crucial role in various diseases. F6609-7170 exhibits anti-inflammatory properties by modulating key pathways involved in inflammation. It may be explored as a potential therapeutic agent for conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders .
- F6609-7170 can act as a colorimetric and fluorescent sensor for metal ions, particularly zinc (Zn²⁺). Its high sensitivity, selectivity, and low detection limit make it suitable for detecting Zn²⁺ in biological samples. This property could be harnessed for diagnostic purposes or environmental monitoring .
- PDT is a non-invasive cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species, leading to localized cell damage. F6609-7170’s chromophore structure suggests potential as a photosensitizer for PDT. Researchers are exploring its use in targeted cancer therapy .
- Organic semiconductors are essential for flexible electronics, organic light-emitting diodes (OLEDs), and solar cells. F6609-7170’s conjugated structure makes it interesting for organic electronic applications. Researchers investigate its charge transport properties and stability in thin-film devices .
- The oxolan-2-ylmethyl moiety in F6609-7170 offers opportunities for drug delivery. Researchers have explored its use as a prodrug, where the compound acts as a carrier for delivering therapeutic agents to specific tissues or cells. The hydrolysis of the oxolan group releases the active drug .
Anticancer Potential
Anti-Inflammatory Effects
Metal Ion Sensing
Photodynamic Therapy (PDT)
Organic Electronics
Drug Delivery Systems
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-bromo-2-(2-fluoro-4-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrFN2O3/c1-13-4-6-19(18(24)9-13)26-22-17(21(27)25-12-16-3-2-8-28-16)11-14-10-15(23)5-7-20(14)29-22/h4-7,9-11,16H,2-3,8,12H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDFDAVAMBHNRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-6-bromo-2-[(2-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide |
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